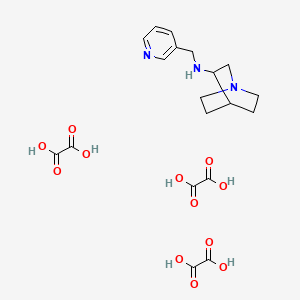![molecular formula C16H17N5O3 B2916917 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 946341-06-6](/img/structure/B2916917.png)
9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C16H17N5O3 and its molecular weight is 327.344. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Activity
Research on substituted analogues of pyrimidopurinediones, which share structural similarities with 9-(4-hydroxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione, has demonstrated anti-inflammatory activity. These compounds were synthesized and shown to exhibit comparable anti-inflammatory effects to naproxen in models of chronic inflammation. Specifically, a prenylated derivative exhibited cyclooxygenase inhibitory activity and was found to be devoid of gastric ulcer inducing potential, highlighting its potential as a safer anti-inflammatory agent (Kaminski et al., 1989).
Adenosine Receptor Antagonism
A study on pyrimido- and tetrahydropyrazinopurinediones evaluated their affinities for adenosine receptors (ARs), identifying compounds with potent A1 AR antagonistic properties. This research underscores the potential of structurally related compounds for therapeutic applications targeting ARs, which are implicated in various physiological processes and diseases (Szymańska et al., 2016).
Synthesis and Chemical Properties
Further research has focused on the synthesis and chemical properties of related purinediones. Studies have developed methods for synthesizing various derivatives and explored their structural characteristics. These investigations provide insight into the chemical versatility and potential applications of these compounds in medicinal chemistry and drug development (imo et al., 1995).
Catalytic Applications and Anticancer Potential
Molecular iodine catalysis has been used to synthesize derivatives with significant anti-proliferative properties against cancer cell lines, highlighting the anticancer potential of this class of compounds. This research suggests that modifications to the compound's structure could enhance its therapeutic efficacy against cancer (Mulakayala et al., 2012).
Neuropharmacological Applications
Derivatives of 1H,3H-pyrimido[2,1-f]purine-2,4-dione have been evaluated for their affinity to serotonin receptors, revealing high affinity for 5-HT(1A) and alpha(1) receptors. Some compounds exhibited potent pre- and postsynaptic 5-HT(1A) receptor antagonism, indicating their potential as neuropharmacological agents (Jurczyk et al., 2004).
Eigenschaften
IUPAC Name |
9-(4-hydroxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-7-20(10-3-5-11(22)6-4-10)15-17-13-12(21(15)8-9)14(23)18-16(24)19(13)2/h3-6,9,22H,7-8H2,1-2H3,(H,18,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZYEJJQYNQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)NC(=O)N3C)C4=CC=C(C=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2916838.png)
![N-[(pyridin-4-yl)methyl]pyrimidin-2-amine](/img/structure/B2916840.png)
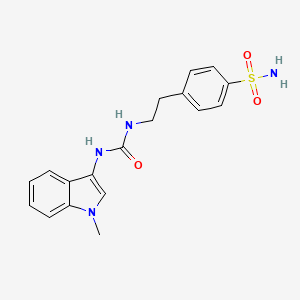
![3-Methyl-6-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2916843.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]thio}-N-cyclopentylacetamide](/img/structure/B2916844.png)
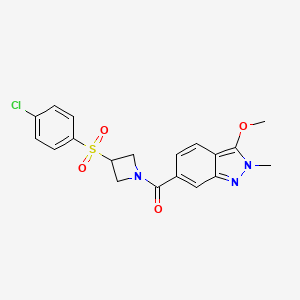


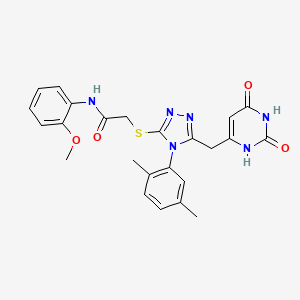

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2916852.png)
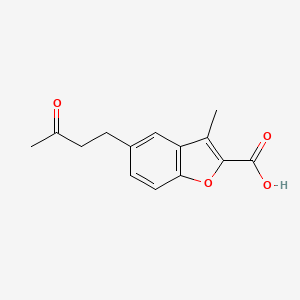
![Methyl 1-(1-benzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carbonyl)piperidine-4-carboxylate](/img/structure/B2916856.png)
